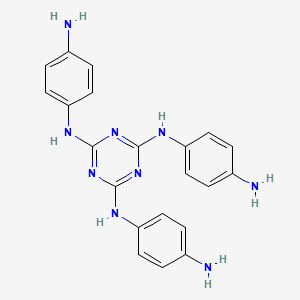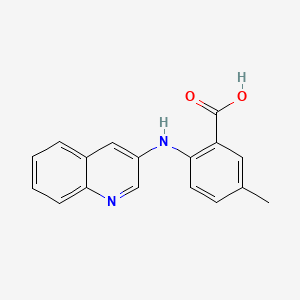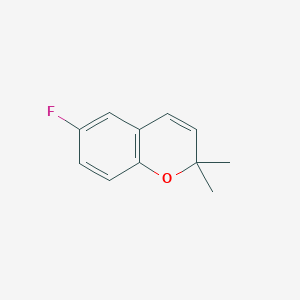
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile
描述
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a cyclobutanone ring, and a nitrile group
准备方法
The synthesis of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, to introduce the nitrile group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
化学反应分析
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for constructing various chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological properties useful in treating diseases.
Industry: The compound is used in the development of new materials, including polymers and resins. Its reactivity allows for the creation of materials with specific properties.
作用机制
The mechanism of action of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
Cyclobutanone derivatives: These compounds share the cyclobutanone ring but differ in the substituents attached to the ring. The presence of the methoxymethyl and nitrile groups in this compound makes it unique.
Methoxymethyl derivatives: Compounds with the methoxymethyl group but different core structures. The combination of the methoxymethyl group with the cyclobutanone ring and nitrile group in this compound provides distinct chemical properties.
Nitrile-containing compounds: These compounds contain the nitrile group but may have different ring structures or substituents. The specific arrangement of functional groups in this compound contributes to its unique reactivity and applications.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-10-5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3 |
InChI 键 |
RZRVMUOPWGCXJL-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC(=O)C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one](/img/structure/B8484173.png)


![7-Allylamino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8484187.png)



![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(pentylamino)-,ethyl ester](/img/structure/B8484217.png)





